1-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea
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Overview
Description
1-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed via a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled using a suitable linker, such as a halogenated intermediate, under palladium-catalyzed cross-coupling conditions.
Introduction of the Urea Moiety: The final step involves the reaction of the coupled intermediate with an isocyanate derivative to introduce the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-phenylurea: Lacks the chloro and fluoro substituents on the phenyl ring.
1-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(4-chlorophenyl)urea: Contains only a chloro substituent on the phenyl ring.
1-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(4-fluorophenyl)urea: Contains only a fluoro substituent on the phenyl ring.
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring of 1-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea enhances its chemical reactivity and potential biological activity. This dual substitution pattern can lead to unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-pyrazol-1-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN6O/c15-11-6-9(2-3-12(11)16)20-14(23)21-10-7-17-13(18-8-10)22-5-1-4-19-22/h1-8H,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVQUBXBVAESDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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